molecular formula C8H10BrNO3 B12978802 (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate

(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate

Cat. No.: B12978802
M. Wt: 248.07 g/mol
InChI Key: PNAYJDZFWWZELA-RXMQYKEDSA-N
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Description

®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is an organic compound with a complex structure that includes a brominated furan ring and an amino ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of furan, followed by the introduction of the amino group and esterification. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the final product in the desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated furan derivatives on biological systems. Its amino ester group allows for easy conjugation with biomolecules, facilitating the study of its interactions with proteins and nucleic acids.

Medicine

In medicine, ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate has potential applications as a pharmaceutical intermediate. Its unique structure may be useful in the design of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate involves its interaction with specific molecular targets. The brominated furan ring and amino ester group can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A related compound with a bromine atom and a methoxy group.

    5-Bromo-N-methyl-3-nitropyridin-2-amine: Another brominated compound with a different heterocyclic structure.

Uniqueness

®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is unique due to its combination of a brominated furan ring and an amino ester group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(5-bromofuran-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO3/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1

InChI Key

PNAYJDZFWWZELA-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(O1)Br)N

Canonical SMILES

COC(=O)CC(C1=CC=C(O1)Br)N

Origin of Product

United States

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